molecular formula C7H3BrFNO B3033274 2-Bromo-4-fluoro-1-isocyanatobenzene CAS No. 1016722-24-9

2-Bromo-4-fluoro-1-isocyanatobenzene

Cat. No.: B3033274
CAS No.: 1016722-24-9
M. Wt: 216.01 g/mol
InChI Key: POVYZTLPZBUFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-fluoro-1-isocyanatobenzene is a useful research compound. Its molecular formula is C7H3BrFNO and its molecular weight is 216.01 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Applications

  • 2-Bromo-4-fluoro-1-isocyanatobenzene is utilized in chemical synthesis, particularly in the formation of heterocyclic compounds. For instance, Kobayashi et al. (2011) demonstrated its use in the efficient synthesis of 3-alkyl-3,4-dihydro-4-thioxobenzoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes, which is significant in the creation of pharmaceuticals and agrochemicals (Kobayashi, Komatsu, Yokoi, & Konishi, 2011).

Intermediate for Advanced Materials

  • This compound is a key intermediate in the manufacture of advanced materials. For example, a study by Qiu et al. (2009) discussed the synthesis of 2-Fluoro-4-bromobiphenyl, a derivative of this compound, as a crucial intermediate for the production of flurbiprofen, highlighting its importance in the synthesis of materials with specific properties (Qiu, Gu, Zhang, & Xu, 2009).

Lithium-ion Batteries

  • In the field of energy storage, Zhang Qian-y (2014) reported the use of a related compound, 4-bromo-2-fluoromethoxybenzene, as a novel bi-functional electrolyte additive for lithium-ion batteries. This additive helps in improving the thermal stability and fire retardancy of lithium-ion batteries, suggesting that derivatives of this compound could be similarly advantageous in battery technology (Zhang Qian-y, 2014).

Development of Pharmaceutical Synthesis Methods

  • The compound is also instrumental in developing new synthesis methods for pharmaceuticals. For instance, Leroux et al. (2005) described the synthesis of 3,3'-Dibromo-1,1'-difluoro-2,2'-binaphthyl, which is closely related to this compound, showcasing the compound's role in generating complex molecules for medicinal chemistry (Leroux, Mangano, & Schlosser, 2005).

Safety and Hazards

This compound is considered hazardous. It is harmful if inhaled and in contact with skin. It can cause skin and eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Isocyanates are generally known to react with compounds containing active hydrogen atoms, such as amines and alcohols .

Mode of Action

It’s known that isocyanates can form urethane linkages when they react with alcohols, and urea linkages when they react with amines . These reactions are often used in the production of polyurethane materials.

Biochemical Pathways

Isocyanates in general can affect various biochemical pathways due to their reactivity with biological molecules containing active hydrogen atoms .

Pharmacokinetics

The compound’s boiling point is predicted to be around 2366°C at 760 mmHg, and its density is predicted to be approximately 16 g/cm³ . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Isocyanates can cause cellular damage due to their reactivity with biological molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-fluoro-1-isocyanatobenzene. For instance, the compound should be stored at room temperature . Other factors such as pH, presence of other chemicals, and specific conditions of the biological environment can also affect its action.

Properties

IUPAC Name

2-bromo-4-fluoro-1-isocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVYZTLPZBUFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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